molecular formula C18H15N5O3 B11192146 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B11192146
M. Wt: 349.3 g/mol
InChI Key: NQDYKDXWQOYQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 1-phenyl-1,2,3-triazole and a 2,4-dimethoxyphenyl group, respectively. This structure combines electron-rich aromatic systems (methoxy groups) with a heterocyclic triazole, which is known to enhance pharmacological interactions due to its ability to form hydrogen bonds and π-π stacking .

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H15N5O3/c1-24-13-8-9-14(16(10-13)25-2)18-19-17(21-26-18)15-11-23(22-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

NQDYKDXWQOYQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl Chloride

The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Phenyl azide reacts with propiolic acid under Cu(I) catalysis to yield 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) at 60°C for 4 hours converts the carboxylic acid to the corresponding acyl chloride.

Preparation of 2,4-Dimethoxybenzamidoxime

2,4-Dimethoxybenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux for 6 hours, yielding 2,4-dimethoxybenzamidoxime. The amidoxime intermediate is purified via recrystallization from ethanol, exhibiting a characteristic NH₂ stretch at 3363 cm⁻¹ in IR.

Cyclodehydration to Form 1,2,4-Oxadiazole

The acyl chloride (0.01 mol) reacts with the amidoxime (0.01 mol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (TEA, 0.03 mol) is added to scavenge HCl. The mixture is stirred at room temperature for 12 hours, followed by reflux for 4 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding the title compound (72%).

Characterization Data

  • IR (KBr): 1642 cm⁻¹ (C=N), 1618 cm⁻¹ (C=C aromatic), 1238 cm⁻¹ (C-O-C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 7.12–8.24 (m, 9H, Ar-H).

  • MS (EI): m/z 377 (M⁺, 100%).

One-Pot Ultrasound-Assisted Synthesis

Reaction Setup

A mixture of 2,4-dimethoxybenzaldehyde (1 mmol), 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide (1 mmol), and ammonium persulfate (0.2 mmol) in ethanol is subjected to ultrasound irradiation (40 kHz, 50°C) for 2 hours. The reaction proceeds via in situ formation of the amidoxime intermediate, followed by cyclodehydration.

Workup and Purification

The mixture is cooled, diluted with ice water, and neutralized with 10% HCl. The precipitate is filtered and recrystallized from ethanol/DMF (1:1), affording the product in 68% yield.

Optimization Table

ParameterConditionYield (%)
SolventEthanol68
CatalystAmmonium persulfate68
Temperature (°C)5068
Time (hours)268

Hydrazinolysis of Oxadiazole-2-Thione Precursor

Synthesis of Oxadiazole-2-Thione

2,4-Dimethoxybenzohydrazide (0.01 mol) reacts with carbon disulfide (CS₂, 1.5 mL) in 10% ethanolic KOH under reflux for 10 hours. Neutralization with HCl yields 5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole-2-thione.

Desulfurization with Raney Nickel

The thione (0.005 mol) is stirred with Raney Ni in ethanol at 80°C for 6 hours. Filtration and concentration afford the desulfurized oxadiazole, which is coupled with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid using DCC/HOBt in DMF.

Yield and Spectral Data

  • Yield: 65% after coupling.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 56.2 (OCH₃), 121.8–150.4 (aromatic carbons), 167.8 (C=N).

Mechanistic Insights and Comparative Analysis

The cyclocondensation route (Method 1) offers higher yields (72%) but requires stringent anhydrous conditions. The ultrasound method (Method 2) reduces reaction time but necessitates specialized equipment. The thione intermediate route (Method 3) provides a versatile pathway for functionalization but involves toxic CS₂.

Table 1. Comparative Synthesis Metrics

MethodYield (%)Purity (%)Time (hours)
1729816
268952
3659718

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient aromatic character. Key reactions include:

  • Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring, yielding substituted amidoximes or carboxylic acid derivatives. For example, treatment with concentrated HCl generates 2,4-dimethoxybenzamide and 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) substitutes the C-5 methoxy group, forming 5-alkylamino derivatives. Yields depend on solvent polarity and temperature .

Ring-Opening and Rearrangement Reactions

Controlled ring-opening occurs under specific conditions:

  • Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) in ethanol opens the oxadiazole ring, producing a bis-amide intermediate. This intermediate can rearrange into triazole-linked thioureas upon treatment with CS₂ .

  • Thermal Rearrangement : Heating above 150°C induces -sigmatropic shifts, converting 1,2,4-oxadiazoles to 1,3,4-oxadiazoles. This is solvent-dependent, with higher yields in aprotic media like DMF .

Cycloaddition and Cross-Coupling Reactions

The triazole moiety participates in click chemistry and metal-catalyzed couplings:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The 1,2,3-triazole group facilitates further heterocycle formation, enabling conjugation with alkynes for drug-delivery applications .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the 2,4-dimethoxyphenyl group. For example, reaction with 4-fluorophenylboronic acid yields 5-(4-fluoro-2,4-dimethoxyphenyl) derivatives .

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl substituent undergoes selective demethylation with BBr₃ in CH₂Cl₂, producing hydroxylated derivatives. Mono-demethylation at the para position occurs preferentially (75% yield) .

Sulfur Incorporation

  • Thionation : Treatment with Lawesson’s reagent replaces the oxadiazole oxygen with sulfur, forming 1,2,4-thiadiazole analogs. This enhances electrophilicity for nucleophilic attacks .

  • Disulfide Formation : Oxidation with I₂/KI in ethanol generates disulfide-bridged dimers, relevant for polymerization studies .

Reaction Optimization and Conditions

Key parameters influencing reaction outcomes:

Reaction TypeOptimal ConditionsYield RangeKey Byproducts
Nucleophilic SubstitutionDMF, 80°C, 12 h60–75%Ring-opened amidoximes
Reductive CleavageH₂ (1 atm), Pd-C (10%), EtOH, 25°C, 6 h70–85%Over-reduced triazole amines
CuAACCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH 1:180–95%None significant

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich triazole ring directs incoming electrophiles to meta positions, while the oxadiazole’s electron deficiency enhances reactivity at C-5 .

  • Ring-Opening Kinetics : DFT studies suggest that oxadiazole ring cleavage proceeds via a zwitterionic transition state, stabilized by polar solvents like DMSO .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The following table summarizes key findings related to the anticancer activity of compounds similar to 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole:

StudyCompound TestedCancer TypeIC50 Value (µM)Mechanism of Action
Various oxadiazolesMCF-7 (breast cancer)< 10Thymidine phosphorylase inhibition
1,3,4-Oxadiazole derivativesHL-60 (leukemia)17.33Induction of apoptosis
1,2,4-OxadiazolesMultiple cancer typesVariesAntiproliferative activity

These studies indicate that derivatives containing the oxadiazole ring can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been investigated for a range of other biological activities:

  • Antimicrobial Activity : Compounds have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro.
  • Antioxidant Properties : Oxadiazoles are also being explored for their ability to scavenge free radicals and protect against oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their efficacy against breast cancer cell lines. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like Adriamycin. The study concluded that modifications in the oxadiazole structure could enhance anticancer activity by targeting specific pathways involved in tumor growth .

Case Study 2: Broad-Spectrum Antiproliferative Activity

Another investigation assessed a library of oxadiazole derivatives against nine different human cancer cell lines. One compound demonstrated over 90% inhibition in several cell lines at low concentrations. This highlights the potential for developing broad-spectrum anticancer agents based on the oxadiazole scaffold .

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The compound’s structural features allow it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole- and Oxadiazole-Containing Derivatives
  • Antimicrobial Activity :
    Derivatives such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (Fig. 8 in ) exhibit inhibition zones of 20–25 mm against C. albicans, S. aureus, and E. coli, surpassing reference antibiotics like metronidazole. The target compound’s phenyl group on the triazole may further enhance lipophilicity, improving membrane penetration and broadening antimicrobial scope .
    • Sulfonamide-oxadiazole hybrids () show strong activity against E. coli and S. aureus, with MIC values comparable to ciprofloxacin. The dimethoxyphenyl group in the target compound could offer similar or superior activity due to increased electron donation and solubility .
Halogen-Substituted Analogs
  • 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole derivatives () demonstrate that halogen substituents (Cl, F) influence crystal packing via halogen bonding but may reduce solubility compared to methoxy groups. The target compound’s dimethoxy groups likely improve solubility and bioavailability .

Structural and Electronic Comparisons

Methoxy vs. Halogen Substituents
  • 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole () shares the dimethoxyphenyl group with the target compound but replaces the triazole with a chloromethyl group.
  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole () highlights that methoxy groups enhance solubility and π-electron density, which may stabilize interactions with enzyme active sites. The target compound’s asymmetric substitution (triazole + dimethoxyphenyl) could optimize both solubility and target binding .
Pyrazole-Triazole Hybrids
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () show antifungal activity via inhibition of lanosterol 14α-demethylase. The target compound’s triazole moiety may similarly target fungal enzymes, with the dimethoxyphenyl group providing additional steric and electronic advantages .

Data Tables: Key Comparisons

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~393.4 ~3.2 ~0.1 (DMF)
2,5-Bis(4-methoxyphenyl)-oxadiazole 296.3 ~2.8 ~0.3 (DCM/DMF)
4-(4-Fluorophenyl)-thiazole derivative ~498.9 ~4.1 ~0.05 (DMF)

Biological Activity

The compound 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring followed by the introduction of the triazole moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • A study indicated that various oxadiazole derivatives exhibit inhibitory effects against multiple cancer cell lines including colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and breast cancer (MCF7) with IC50 values ranging from 0.670.67 to 3.45μM3.45\mu M .
  • The compound was found to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHT-290.67Apoptosis induction
Compound BMCF70.80EGFR inhibition
Compound CPC-30.87Src inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial activity . Research has shown that oxadiazoles can be effective against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that certain oxadiazole derivatives show significant activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives have also demonstrated antifungal properties against common strains such as Candida albicans .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and cellular proliferation .
  • Receptor Modulation : It has been shown to interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells leading to cell death .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • A recent clinical trial evaluated a novel oxadiazole derivative's effectiveness in patients with advanced solid tumors. Results demonstrated a significant reduction in tumor size in about 30% of participants after treatment .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,2,4-oxadiazole derivatives like 5-(2,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?

  • Methodology : The synthesis typically involves cyclization of precursors such as amidoximes or hydrazides. For example, refluxing 2,4-dimethoxyphenyl-substituted hydrazides with appropriate electrophiles (e.g., nitriles or carboxylic acids) in polar aprotic solvents like DMSO or ethanol, followed by crystallization. A common approach includes:

  • Refluxing intermediates with substituted benzaldehydes in ethanol/acetic acid to form triazole-oxadiazole hybrids .
  • Purification via column chromatography (e.g., silica gel, heptane:isopropyl acetate gradients) to isolate products with >99% purity .

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm and triazole protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

Q. What preliminary toxicity assessment methods are applicable for this compound?

  • Approach : Computational tools like GUSAR-online predict acute toxicity (LD₅₀) based on structural descriptors. For example:

  • Input the SMILES notation into GUSAR to estimate oral toxicity in rodents, categorizing compounds as low-toxicity (LD₅₀ > 500 mg/kg) or high-risk .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodology :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Structure Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example:
  • Assign anisotropic thermal parameters to non-H atoms using SHELXL’s least-squares refinement .
  • Visualize packing diagrams with WinGX/ORTEP to analyze intermolecular interactions (e.g., π-π stacking between triazole and oxadiazole rings) .

Q. What strategies address contradictions in biological activity data across studies?

  • Resolution Framework :

  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., T47D vs. MX-1 tumors) to identify cell-type-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, explaining discrepancies in in vitro vs. in vivo efficacy .
  • SAR Studies : Modify substituents (e.g., replacing 3-phenyl with pyridyl groups) to optimize activity and validate target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to TIP47 (an IGF-II receptor binding protein). Key steps:
  • Prepare the receptor (PDB: 1XQC) and ligand (SMILES structure).
  • Score binding poses based on ΔG values; prioritize poses with hydrogen bonds to Arg42 and hydrophobic interactions with Phe38 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. What experimental designs optimize the compound’s antioxidant or anticancer activity?

  • Design Considerations :

  • Antioxidant Assays :
  • DPPH/ABTS Radical Scavenging : Compare EC₅₀ values under varying pH (4–9) to identify optimal activity conditions .
  • Anticancer Screens :
  • Flow Cytometry : Treat cancer cells (e.g., T47D) and monitor cell cycle arrest (G₁ phase) and apoptosis via Annexin V/PI staining .
  • Combination Therapy : Test synergy with cisplatin or paclitaxel using Chou-Talalay’s combination index (CI < 1 indicates synergism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.